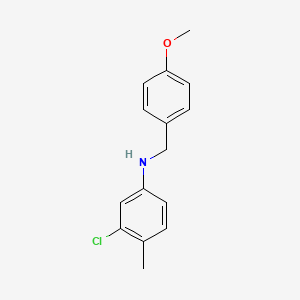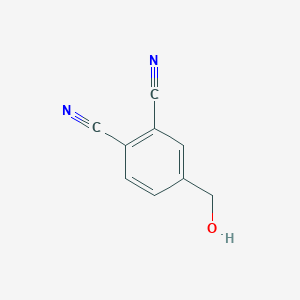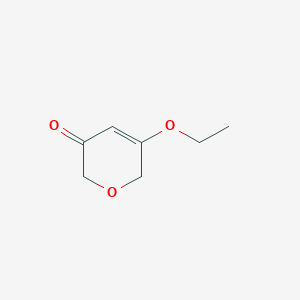![molecular formula C17H18N2O2S B1645757 ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1645757.png)
ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features an imidazo[2,1-B]thiazole core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the following steps:
Formation of the Imidazo[2,1-B]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the 4-Ethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a halogenated imidazo[2,1-B]thiazole intermediate in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, leading to the inhibition of essential biological processes. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-B]thiazole-3-yl]acetic acid: Similar structure but with a bromine substituent instead of an ethyl group.
2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester: Contains a thiazole ring but with different substituents.
Uniqueness
ethyl6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and ester functionality contribute to its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
ethyl 6-(4-ethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C17H18N2O2S/c1-4-12-6-8-13(9-7-12)14-10-19-11(3)15(16(20)21-5-2)22-17(19)18-14/h6-10H,4-5H2,1-3H3 |
InChIキー |
PYOFRWGMSZHPBL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)OCC)C |
正規SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1645688.png)








![5-ethoxy-1H-benzo[d]imidazole](/img/structure/B1645732.png)


![2-[(4-Aminophenyl)amino]-acetamide](/img/structure/B1645748.png)

